8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid
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Overview
Description
8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes a methoxy group, a dihydrobenzo ring, and a thiepino ring fused with an isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Formation of the Dihydrobenzo and Thiepino Rings: These rings can be constructed through a series of cyclization reactions, often involving the use of sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-(Trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid
- 4,5-Dihydrobenzo[6,7]thiepino[4,5-d]isoxazole derivatives
Uniqueness
8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11NO4S |
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Molecular Weight |
277.30 g/mol |
IUPAC Name |
8-methoxy-4,5-dihydro-[1]benzothiepino[4,5-d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4S/c1-17-7-2-3-8-10(6-7)19-5-4-9-11(13(15)16)14-18-12(8)9/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI Key |
LZDDULNQZYCRPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CCS2)C(=NO3)C(=O)O |
Origin of Product |
United States |
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